Albizziin

Description

Albizziin has been reported in Acacia paradoxa, Mariosousa millefolia, and other organisms with data available.

RN given refers to parent cpd without isomeric designation; structure

Properties

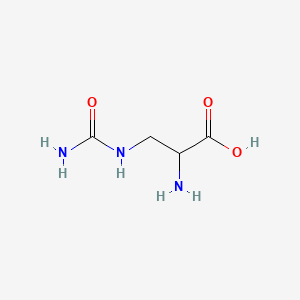

IUPAC Name |

(2S)-2-amino-3-(carbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYFIMLSHBLMKF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318659 | |

| Record name | Albizziin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-07-4 | |

| Record name | Albizziin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albizziin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albizziin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)2-amino-3-ureidopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBIZZIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW59AS48CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Albizziin: Natural Sources, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albizziin, a non-proteinogenic amino acid, has garnered significant interest within the scientific community due to its structural analogy to proteinogenic amino acids and its potential as a competitive inhibitor in various biological pathways. This technical guide provides a comprehensive overview of Albizziin, focusing on its discovery, prevalence in natural sources, and the methodologies employed for its extraction, purification, and characterization. Quantitative data on its distribution within the plant kingdom are systematically presented. Furthermore, this guide details experimental protocols and illustrates key conceptual and methodological workflows using Graphviz visualizations to facilitate a deeper understanding for researchers in biochemistry, natural product chemistry, and drug development.

Discovery and History

Albizziin (L-2-amino-3-ureidopropionic acid) was first isolated and identified in the mid-20th century. Its discovery is credited to the pioneering work of Karrer and his colleagues. The initial isolation was from the seeds of Albizia julibrissin, a species of silk tree, from which the compound derives its name. Subsequent research has identified its presence in other species within the Albizia genus and a few other leguminous plants, establishing it as a characteristic metabolite of this botanical group.

Natural Sources and Distribution

Albizziin is predominantly found in plants belonging to the genus Albizia (family Fabaceae). Its concentration can vary significantly depending on the species, the specific part of the plant, and even the developmental stage of the plant. The highest concentrations are typically found in the seeds, where it can act as a nitrogen storage compound and potentially as a defense mechanism against herbivores due to its antimetabolite properties.

Quantitative Analysis of Albizziin in Natural Sources

The following table summarizes the concentration of Albizziin found in various natural sources. This data is crucial for selecting appropriate starting materials for extraction and for understanding the compound's ecological role.

| Plant Species | Plant Part | Albizziin Concentration (dry weight) | Reference |

| Albizia julibrissin | Seeds | ~1.2% | - |

| Albizia lophantha | Seeds | High | - |

| Albizia adianthifolia | Seedlings | Variable, influenced by environmental factors | [1] |

| Albizia odoratissima | Leaves | Levels affected by drought stress | [2] |

Note: Quantitative data for Albizziin is not extensively tabulated in recent literature. The values presented are based on foundational studies and may vary. Further quantitative analysis using modern chromatographic techniques is warranted.

Experimental Protocols

A thorough understanding of the methodologies for isolating and analyzing Albizziin is essential for research and development.

Extraction of Albizziin from Albizia Seeds

This protocol outlines a general procedure for the extraction of Albizziin from plant material, primarily seeds.

-

Preparation of Plant Material :

-

Collect mature seeds from the desired Albizia species.

-

Dry the seeds thoroughly to a constant weight.

-

Grind the seeds into a fine powder using a microgrinder to increase the surface area for extraction.[3]

-

Defat the resulting powder by extraction with a non-polar solvent like petroleum ether or hexane in a Soxhlet apparatus for approximately 18 hours at 45-60°C.[3][4] This step is critical to remove lipids that can interfere with subsequent extraction and purification steps.

-

-

Aqueous Extraction :

-

The defatted powder is then subjected to extraction with an aqueous solvent. Hot distilled water or aqueous ethanol is commonly used.[3][4]

-

The extraction can be performed in a Soxhlet extractor or by maceration with stirring at a controlled temperature (e.g., boiling temperature for 24 hours).

-

After extraction, the mixture is filtered to separate the solid plant residue from the liquid extract containing Albizziin.

-

-

Concentration :

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude dry residue.

-

Purification by Ion-Exchange Chromatography

Albizziin, being an amino acid, possesses both acidic and basic functional groups, making ion-exchange chromatography the primary method for its purification.

-

Column Preparation :

-

A cation-exchange resin (e.g., Dowex-50) is packed into a chromatography column and equilibrated with a suitable acidic buffer (e.g., 0.1 M HCl).

-

-

Sample Loading and Elution :

-

The crude extract, redissolved in a minimal amount of the equilibration buffer, is loaded onto the column.

-

The column is first washed with distilled water to remove neutral and anionic compounds.

-

Albizziin is then eluted from the resin using a basic solution, such as 2 M ammonium hydroxide.

-

-

Fraction Collection and Analysis :

-

Fractions of the eluate are collected and can be monitored for the presence of amino acids using the ninhydrin test.

-

Fractions testing positive are combined.

-

-

Final Purification :

-

The combined fractions are concentrated, and the resulting residue can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol) to obtain pure Albizziin crystals.

-

Visualization of Workflows and Pathways

Experimental Workflow: Extraction and Purification

The following diagram illustrates the general workflow for the extraction and purification of Albizziin from Albizia seeds.

Caption: Workflow for Albizziin Extraction and Purification.

Conceptual Pathway: Albizziin as an Amino Acid Antagonist

Albizziin's biological activity stems from its structural similarity to proteinogenic amino acids, particularly asparagine and glutamine. This allows it to act as a competitive inhibitor or an antimetabolite. The diagram below conceptualizes this antagonistic action.

Caption: Albizziin's antagonistic action on metabolic pathways.

Conclusion

Albizziin remains a molecule of significant interest for its unique chemical structure and biological activity. This guide has provided a detailed overview of its natural origins, with a focus on the genus Albizia, and has presented standardized protocols for its extraction and purification. The provided visualizations offer a clear framework for understanding both the practical laboratory workflow and the conceptual basis of Albizziin's function as an antimetabolite. For researchers in drug discovery, Albizziin's ability to competitively inhibit enzymes involved in amino acid metabolism presents opportunities for the development of novel therapeutic agents. Further research into its precise mechanisms of action and quantitative distribution across a wider range of species is highly encouraged.

References

- 1. Albizia julibrissin bark extract | Semantic Scholar [semanticscholar.org]

- 2. Transcriptome and Metabolome Analyses Reveal the Molecular Mechanisms of Albizia odoratissima’s Response to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. davidpublisher.com [davidpublisher.com]

- 4. researchgate.net [researchgate.net]

The Competitive Inhibition of Asparagine Synthetase by Albizziin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparagine synthetase (ASNS) is a crucial enzyme in cellular metabolism, responsible for the ATP-dependent synthesis of asparagine from aspartate and glutamine. Its role in cancer cell proliferation and survival has made it a compelling target for therapeutic intervention. Albizziin, a naturally occurring amino acid analog, acts as a competitive inhibitor of ASNS, making it a valuable tool for studying the enzyme's function and a potential scaffold for novel drug design. This technical guide provides an in-depth overview of the mechanism of action of albizziin, detailed experimental protocols for characterizing its inhibitory effects, and a summary of relevant kinetic data.

Introduction

Asparagine synthetase (ASNS) catalyzes the final step in the biosynthesis of the non-essential amino acid asparagine.[1][2] The enzyme utilizes a two-domain catalytic mechanism. The N-terminal glutaminase domain hydrolyzes glutamine to glutamate and ammonia.[3][4][5] The ammonia is then channeled to the C-terminal synthetase domain, where it reacts with a β-aspartyl-AMP intermediate, formed from the ATP-dependent activation of aspartate, to produce asparagine, AMP, and pyrophosphate.[3][4][5]

Given the reliance of certain cancer cells on asparagine, targeting ASNS presents a promising therapeutic strategy.[6][7] Albizziin, an analog of glutamine, has been identified as a competitive inhibitor of ASNS.[8] Understanding its precise mechanism of action and quantifying its inhibitory potency are critical for its application in research and drug development.

Mechanism of Action of Albizziin

Albizziin functions as a competitive inhibitor of asparagine synthetase by targeting the glutamine-binding site within the N-terminal glutaminase domain. As a structural analog of glutamine, albizziin competes with the natural substrate for binding to the active site. This competition prevents the hydrolysis of glutamine to ammonia, thereby halting the subsequent synthesis of asparagine in the C-terminal domain. The competitive nature of this inhibition means that the inhibitory effect can be overcome by increasing the concentration of the substrate, glutamine.

Signaling Pathway of Asparagine Synthesis and Inhibition by Albizziin

Caption: Asparagine synthesis and competitive inhibition by albizziin.

Quantitative Data on Albizziin Inhibition

| Inhibitor | Enzyme Source | Inhibition Type | Ki | IC50 | Reference |

| Albizziin | e.g., Human (recombinant) | Competitive | Value to be determined | Value to be determined | Experimental |

| Inhibitor X | Human (recombinant) | Slow-onset, tight-binding | 280 ± 43 nM (KI), 2.5 ± 0.3 nM (KI) | - | [3] |

| Inhibitor Y | Human (recombinant) | Slow-onset, tight-binding | 1000 ± 176 nM (KI), 24 ± 2.8 nM (KI) | - | [3] |

KI and KI* represent the initial and final inhibition constants for slow-onset inhibitors.

Experimental Protocols

To determine the kinetic parameters of albizziin's inhibition of asparagine synthetase, a continuous enzyme assay is recommended. The activity of ASNS can be monitored by detecting the production of either pyrophosphate (PPi) or AMP.

Expression and Purification of Recombinant Asparagine Synthetase

A C-terminally tagged human ASNS can be expressed in Sf9 insect cells and purified to homogeneity using affinity chromatography.[3]

Continuous Enzyme Assay for Asparagine Synthetase Activity

Principle: The production of PPi, a product of the ASNS reaction, is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[3] Alternatively, the production of AMP can be measured using a commercially available luminescence-based assay kit.[9]

Reagents:

-

Purified recombinant human asparagine synthetase (hASNS)

-

Assay Buffer: 100 mM EPPS, pH 8.0

-

Substrates: L-Aspartic acid, L-Glutamine, ATP, MgCl2

-

Inhibitor: Albizziin

-

Coupling enzymes and substrates for PPi detection (e.g., from a commercial kit) or reagents for AMP detection.

Procedure for Pyrophosphate Detection:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer, 10 mM L-aspartic acid, 10 mM L-glutamine, 5 mM ATP, and 10 mM MgCl2.

-

Add varying concentrations of albizziin to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified hASNS (e.g., 2 µg).[3]

-

Immediately monitor the decrease in absorbance at 340 nm at 37°C using a spectrophotometer.

-

Record the initial velocity of the reaction at each albizziin concentration.

Determination of Inhibition Type and Ki

Principle: To determine the type of inhibition and the inhibition constant (Ki), the initial velocities of the ASNS reaction are measured at various concentrations of the substrate (glutamine) and a fixed concentration of the inhibitor (albizziin). The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

Procedure:

-

Perform the continuous enzyme assay as described in section 4.2.

-

Vary the concentration of L-glutamine while keeping the concentrations of other substrates constant.

-

Repeat the experiment in the presence of different fixed concentrations of albizziin.

-

Plot the data as 1/v versus 1/[Glutamine].

-

Analyze the resulting plots. For a competitive inhibitor, the lines will intersect on the y-axis.

-

The Ki can be calculated from the slopes of the Lineweaver-Burk plots.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for kinetic analysis of albizziin inhibition.

Conclusion

Albizziin serves as a valuable research tool for probing the function of asparagine synthetase due to its competitive inhibition of the enzyme's glutaminase activity. While specific kinetic data for its interaction with human ASNS is not extensively documented, the experimental protocols outlined in this guide provide a clear path for researchers to determine these crucial parameters. A thorough understanding of the inhibitory mechanism and potency of albizziin will facilitate its use in cell-based studies and may inform the design of more potent and selective ASNS inhibitors for therapeutic applications. The provided diagrams and structured data presentation aim to support researchers in their efforts to investigate this important metabolic enzyme.

References

- 1. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]

- 2. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An inhibitor of human asparagine synthetase suppresses proliferation of an L-asparaginase-resistant leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic mechanism of beef pancreatic L-asparagine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of a Novel Small Molecule Inhibitor of Asparagine Synthetase [scholarworks.indianapolis.iu.edu]

- 7. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asparagine Is a Critical Limiting Metabolite for Vaccinia Virus Protein Synthesis during Glutamine Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Role of Albizziin in Acacia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (NPAAs) are a diverse group of secondary metabolites that play crucial roles in the ecological interactions of plants. In the genus Acacia, a prominent and ecologically significant group of legumes, the presence of the NPAA albizziin suggests a multifaceted role in defense and symbiosis. This technical guide synthesizes the current understanding and proposes the ecological functions of albizziin in Acacia species. Drawing parallels from other well-studied NPAAs and integrating knowledge of plant defense signaling, this paper explores albizziin's potential as a defensive compound against herbivores and pathogens and its putative role in modulating the nitrogen-fixing symbiosis with rhizobia. Detailed experimental protocols for the analysis of albizziin and diagrams of relevant signaling pathways are provided to facilitate future research in this area.

Introduction: Non-Proteinogenic Amino acids in Legumes

Legumes are well-known for producing a vast arsenal of chemical compounds that mediate their interactions with the environment. Among these, non-proteinogenic amino acids (NPAAs) are particularly significant. Unlike the 20 proteinogenic amino acids that are the building blocks of proteins, NPAAs have diverse structures and functions. In many legume species, NPAAs serve as defensive compounds against herbivores and pathogens, act as nitrogen storage molecules, and can even play a role in allelopathic interactions.[1][2][3] The toxicity of some NPAAs to a wide range of organisms underscores their importance in plant defense.[1][4]

Albizziin: A Key NPAA in Acacia Species

Albizziin is a structural analog of glutamine and is known to be present in various species of the Mimosoideae subfamily, which includes the genus Acacia. While direct research on the ecological role of albizziin in Acacia is limited, its chemical nature and the known functions of other NPAAs allow for informed hypotheses regarding its significance.

Chemical Structure and Properties

Albizziin, or L-2-amino-3-ureidopropionic acid, is characterized by a ureido group attached to the side chain. This structure is responsible for its biological activity, as it can interfere with metabolic pathways involving glutamine.

Proposed Ecological Roles of Albizziin in Acacia

Based on the functions of other NPAAs in legumes, albizziin in Acacia species is likely to have two primary ecological roles: defense against antagonists and modulation of mutualistic relationships.

Defense Against Herbivores and Pathogens

Many NPAAs exhibit toxic or antifeedant properties against insect herbivores and can inhibit the growth of pathogenic microorganisms.[2][5][6] It is proposed that albizziin functions as a defensive compound in Acacia through the following mechanisms:

-

Metabolic Disruption: As a glutamine analog, albizziin can interfere with amino acid metabolism in herbivores and pathogens. This can lead to reduced growth, development, and fitness of the antagonist.

-

Deterrence: The presence of albizziin in plant tissues may act as a feeding deterrent to generalist herbivores.

Interaction with Nitrogen-Fixing Rhizobia

The symbiotic relationship between legumes and rhizobia is fundamental for nitrogen fixation.[7][8][9] The establishment and maintenance of this symbiosis involve complex chemical signaling between the plant and the bacteria.[8][10] NPAAs can influence this interaction. It is hypothesized that albizziin may play a role in:

-

Partner Choice: The concentration of albizziin in root exudates could influence the selection of specific rhizobial strains, favoring more beneficial partners.

-

Nodule Development: Albizziin might be involved in regulating nodule formation and function, ensuring an optimal nitrogen supply for the plant without excessive cost.

Quantitative Data

While specific quantitative data for albizziin in Acacia species under different ecological conditions are scarce, the following table presents a hypothetical framework for data that could be collected to test the proposed ecological roles.

| Ecological Condition | Plant Tissue | Hypothetical Albizziin Concentration (µg/g dry weight) | Putative Role |

| Control (No Stress) | Young Leaves | 50 ± 10 | Baseline defense |

| Roots | 20 ± 5 | Symbiont interaction | |

| Herbivory (Insect Damage) | Damaged Leaves | 250 ± 50 | Induced defense |

| Systemic Leaves | 100 ± 20 | Systemic signaling | |

| Pathogen Infection | Infected Roots | 150 ± 30 | Antimicrobial defense |

| Healthy Roots | 40 ± 10 | Systemic defense | |

| High Nitrogen Soil | Roots | 10 ± 3 | Downregulation of symbiosis |

| Low Nitrogen Soil | Roots | 40 ± 8 | Promotion of symbiosis |

Experimental Protocols

To investigate the ecological role of albizziin in Acacia, the following experimental protocols can be adapted and optimized.

Extraction and Quantification of Albizziin

This protocol describes a general method for the extraction and quantification of free amino acids from plant tissue, which can be adapted for albizziin.[11][12]

-

Sample Preparation: Collect fresh Acacia leaf or root tissue. Immediately freeze in liquid nitrogen and lyophilize. Grind the dried tissue to a fine powder.

-

Extraction: Extract the powdered tissue with a solution of 80% ethanol. Vortex thoroughly and incubate at 60°C for 20 minutes. Centrifuge to pellet the solid material.

-

Purification: The supernatant can be further purified using solid-phase extraction (SPE) with a cation-exchange resin to separate amino acids from other compounds.

-

Quantification: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detection method, such as fluorescence detection after derivatization with o-phthalaldehyde (OPA) or mass spectrometry (LC-MS).[4]

Bioassays for Anti-herbivore and Antimicrobial Activity

-

Insect Feeding Bioassay: Incorporate purified albizziin into artificial diets for a generalist insect herbivore (e.g., Spodoptera littoralis). Monitor larval growth, development, and survival compared to a control diet.

-

Antimicrobial Assay: Test the effect of different concentrations of albizziin on the in vitro growth of a plant pathogenic fungus or bacterium using a microdilution method.[13][14][15][16] Determine the minimum inhibitory concentration (MIC).

Rhizobia Interaction Assay

-

Nodulation Assay: Grow sterile Acacia seedlings in a nitrogen-free medium. Inoculate with a compatible rhizobial strain in the presence of varying concentrations of albizziin. After several weeks, count the number of nodules and measure nitrogenase activity using the acetylene reduction assay.

Signaling Pathways

The defense responses in plants are primarily regulated by the jasmonic acid (JA) and salicylic acid (SA) signaling pathways.[17][18][19][20][21][22] NPAAs can be part of the downstream chemical defenses induced by these pathways.

Jasmonic Acid (JA) Pathway in Herbivore Defense

Herbivore attack triggers the JA signaling cascade, leading to the production of various defense compounds.[18][21][23][24][25] Albizziin could be one such compound synthesized in response to JA signaling.

Salicylic Acid (SA) Pathway in Pathogen Defense

Infection by biotrophic pathogens typically activates the SA signaling pathway, resulting in systemic acquired resistance (SAR).[20][26][27][28][29] Albizziin could also function as an antimicrobial compound downstream of SA signaling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum [frontiersin.org]

- 6. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signals and Responses: Choreographing the Complex Interaction between Legumes and α- and β-Rhizobia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compatibility between Legumes and Rhizobia for the Establishment of a Successful Nitrogen-Fixing Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plant-Rhizobia Relationship | Crop Science US [cropscience.bayer.us]

- 10. The lectin-rhizobium interactions underlying symbiotic nodulation a focal review on vegetable legumes [maxapress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Antimicrobial properties of allicin from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of Galangin and Its Effects on Murein Hydrolases of Vancomycin-Intermediate Staphylococcus aureus (VISA) Strain Mu50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Domino Synthesis of Embelin Derivatives with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bacteriocin producing microbes with bactericidal activity against multidrug resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. [PDF] Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | Semantic Scholar [semanticscholar.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Phytohormone-based activity mapping of insect herbivore-produced elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A constitutive serine protease inhibitor suppresses herbivore performance in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An Amino Acid Substitution Inhibits Specialist Herbivore Production of an Antagonist Effector and Recovers Insect-Induced Plant Defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

- 27. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

The Chemical Synthesis of L-Albizziin: An In-depth Technical Guide

for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Albizziin, a non-proteinogenic amino acid first isolated from the seeds of Albizia julibrissin, has garnered significant interest within the scientific community for its biological activities. Structurally identified as L-2-amino-3-ureidopropionic acid, it acts as an inhibitor of glutamase and glutaminyl-tRNA synthetase, highlighting its potential as a lead compound in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the chemical synthesis of L-Albizziin, focusing on established methodologies and offering detailed experimental protocols for its preparation from readily available starting materials.

Synthetic Strategy Overview

The primary and most cited chemical synthesis of L-Albizziin was first reported by Kjaer and Larsen. The overall strategy involves the preparation of a selectively protected L-2,3-diaminopropionic acid (L-Dap) derivative, followed by the crucial step of selective ureidation of the β-amino group, and concluding with the removal of protecting groups to yield the final product. Modern advancements in amino acid synthesis have provided more efficient routes to the key L-Dap intermediate, which can be integrated into the classical synthetic scheme.

A logical workflow for the synthesis is depicted below:

Caption: General workflow for the chemical synthesis of L-Albizziin.

Experimental Protocols

Part 1: Synthesis of Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic Acid

A key intermediate for the synthesis of L-Albizziin is L-2,3-diaminopropionic acid with the α-amino group selectively protected. The following protocol is adapted from the work of Kjaer and Larsen.

Methodology:

-

Preparation of L-2,3-diaminopropionic acid monohydrobromide: L-2,3-diaminopropionic acid monohydrobromide can be prepared from L-asparagine via a Hofmann degradation.

-

Selective α-amination: The selective introduction of a benzyloxycarbonyl (Cbz) group at the α-amino position is achieved by reacting L-2,3-diaminopropionic acid monohydrobromide with benzyl chloroformate under controlled pH conditions, typically in the presence of a base such as sodium bicarbonate or sodium hydroxide. The more basic β-amino group remains largely protonated and thus less reactive under these conditions.

-

Purification: The resulting Nα-Cbz-L-2,3-diaminopropionic acid is then purified by recrystallization.

| Parameter | Value |

| Starting Material | L-2,3-diaminopropionic acid monohydrobromide |

| Reagent | Benzyl chloroformate |

| Base | Sodium Bicarbonate |

| Solvent | Water/Dioxane |

| Reaction Temperature | 0 °C to room temperature |

| Purification | Recrystallization from water/ethanol |

Part 2: Synthesis of L-Albizziin from Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic Acid

This part describes the core transformation of the protected L-Dap intermediate into L-Albizziin.

Methodology:

-

Ureidation of the β-amino group: Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid is treated with an aqueous solution of potassium cyanate (KCNO). The reaction is typically performed under slightly acidic conditions to favor the formation of isocyanic acid, which then selectively reacts with the more nucleophilic β-amino group to form the ureido moiety.

-

Intermediate Isolation: The resulting Nα-benzyloxycarbonyl-L-albizziin is isolated from the reaction mixture.

-

Deprotection: The benzyloxycarbonyl protecting group is removed by catalytic hydrogenation. This is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

-

Final Purification: L-Albizziin is purified by recrystallization from an appropriate solvent system, such as water/ethanol.

| Parameter | Value |

| Starting Material | Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid |

| Reagent | Potassium cyanate (KCNO) |

| Deprotection Method | Catalytic Hydrogenation (H₂, Pd/C) |

| Solvent (Ureidation) | Water |

| Solvent (Deprotection) | Water/Ethanol |

| Purification | Recrystallization |

Quantitative Data Summary (from Kjaer and Larsen):

| Step | Product | Yield | Melting Point (°C) | Optical Rotation ([α]D) |

| Ureidation & Deprotection | L-Albizziin | Not explicitly stated | 218-219 (dec.) | -65.2° (c 1.0, in H₂O) |

Modern Approaches to the Synthesis of the L-Dap Precursor

More recent synthetic methods offer efficient and stereocontrolled access to orthogonally protected L-2,3-diaminopropionic acid, which can then be utilized in the final steps of the L-Albizziin synthesis. One such approach starts from commercially available D-serine.

Caption: A modern synthetic route to an orthogonally protected L-Dap derivative starting from D-serine.

This modern approach allows for the synthesis of L-Dap derivatives with various orthogonal protecting groups (e.g., Fmoc, Boc, Ts), providing flexibility for subsequent synthetic steps, including the selective ureidation required for L-Albizziin synthesis.

Signaling Pathways and Biological Context

L-Albizziin's primary mechanism of action involves the inhibition of enzymes that utilize L-glutamine. This interference with glutamine metabolism is the basis for its potential anticancer activity, as many cancer cells exhibit a high dependence on glutamine for their proliferation and survival.

Caption: L-Albizziin inhibits key enzymes in glutamine metabolism.

By inhibiting glutaminase, L-Albizziin blocks the conversion of L-glutamine to L-glutamate, a crucial step for feeding the tricarboxylic acid (TCA) cycle and providing precursors for the biosynthesis of other amino acids and nucleotides. Furthermore, its inhibition of glutaminyl-tRNA synthetase directly impedes protein synthesis, leading to cellular stress and apoptosis in cancer cells.

Conclusion

The chemical synthesis of L-Albizziin, while first described decades ago, remains a relevant and important process for obtaining this biologically active molecule for research and drug development purposes. The classical approach, centered on the selective ureidation of a protected L-2,3-diaminopropionic acid derivative, is robust and effective. Modern synthetic methodologies have further enhanced the accessibility of the key L-Dap precursor, offering improved efficiency and stereocontrol. A thorough understanding of these synthetic routes, coupled with insights into its mechanism of action, will continue to drive the exploration of L-Albizziin and its analogs as potential therapeutic agents.

Albizziin as a Competitive Inhibitor of Asparagine Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagine synthetase (ASNS) is a crucial enzyme in cellular metabolism, responsible for the ATP-dependent synthesis of the non-essential amino acid asparagine from aspartate and glutamine.[1] This enzyme plays a significant role in cell growth and proliferation.[2] Notably, certain cancer cells, particularly those associated with acute lymphoblastic leukemia (ALL), exhibit low levels of endogenous ASNS and are therefore dependent on extracellular asparagine for survival.[2][3] This dependency has been exploited in chemotherapy through the use of L-asparaginase, an enzyme that depletes circulating asparagine.[4] However, resistance to L-asparaginase can emerge through the upregulation of ASNS in cancer cells.[4] This has spurred interest in the development of ASNS inhibitors as a therapeutic strategy to overcome resistance and as a potential treatment for other cancers with elevated ASNS expression.[5][6]

Albizziin, a structural analog of glutamine, has been identified as a competitive inhibitor of asparagine synthetase.[7] By competing with glutamine for the active site of the enzyme, albizziin effectively blocks the synthesis of asparagine, leading to amino acid stress and potentially inducing cell cycle arrest and apoptosis in susceptible cells. This technical guide provides an in-depth overview of albizziin as a competitive inhibitor of ASNS, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated cellular signaling pathways.

Quantitative Data on Asparagine Synthetase Inhibition

While L-albizziin is a known competitive inhibitor of asparagine synthetase, specific kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) for mammalian ASNS are not extensively reported in the readily available literature. However, cellular studies indicate that its functional concentration is in the millimolar range. The effect of albizziin on cell proliferation, which is a downstream consequence of ASNS inhibition, has been quantified.

| Cell Line | Treatment | Endpoint | Result | Reference |

| Human Foreskin Fibroblasts (HFFs) | 5 mM L-albizziin | Vaccinia Virus Titer | 41-fold reduction | |

| p53+/+ and p53-/- HCT116 cells | 2 mM and 4 mM L-albizziine | Cell Proliferation | Dose-dependent inhibition |

Table 1: Cellular Effects of L-albizziine Treatment. This table summarizes the observed effects of L-albizziin on viral replication and cancer cell proliferation, which are indicative of its inhibitory action on asparagine synthetase.

Experimental Protocols

The study of albizziin as an ASNS inhibitor involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Asparagine Synthetase Activity Assay

The activity of ASNS and the inhibitory effect of albizziin can be determined by measuring the production of one of its reaction products: asparagine, pyrophosphate (PPi), or adenosine monophosphate (AMP).

a) PPi Production Assay (Coupled Enzyme Assay)

This continuous assay measures the production of pyrophosphate in real-time.

-

Principle: The PPi produced by ASNS is utilized by ATP sulfurylase to convert adenosine 5'-phosphosulfate (APS) to ATP. The newly formed ATP is then used by firefly luciferase to produce light, which is quantified using a luminometer. The rate of light production is proportional to the ASNS activity.

-

Reagents:

-

Assay Buffer: 100 mM EPPS buffer, pH 8.0

-

Substrates: 5 mM ATP, 10 mM MgCl₂, 10 mM L-aspartate, 10 mM L-glutamine (or varying concentrations for kinetic studies)

-

Coupling Enzymes and Substrates (from a commercial kit, e.g., Pi-Per™ Pyrophosphate Assay Kit): ATP sulfurylase, firefly luciferase, D-luciferin, adenosine 5'-phosphosulfate (APS)

-

Inhibitor: L-albizziin (varying concentrations)

-

Enzyme: Purified recombinant human ASNS

-

-

Protocol:

-

Prepare a reaction mixture containing the assay buffer, substrates, and coupling enzymes/substrates.

-

Add varying concentrations of L-albizziin to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified ASNS.

-

Immediately measure the luminescence over time using a plate-reading luminometer.

-

The initial rate of the reaction is determined from the slope of the luminescence versus time plot.

-

To determine the mode of inhibition and Kᵢ value, perform the assay with varying concentrations of both the substrate (glutamine) and the inhibitor (albizziin) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

b) AMP Production Assay (Luminescence-Based)

This endpoint assay measures the accumulation of AMP.

-

Principle: After the ASNS reaction, remaining ATP is depleted. Then, AMP is converted to ADP and subsequently to ATP in a series of enzymatic reactions. The final ATP is quantified using a luciferase/luciferin system.

-

Reagents:

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA

-

Substrates: 1 mM ATP, 10 mM L-aspartate, 10 mM L-glutamine

-

Inhibitor: L-albizziin

-

Enzyme: Purified ASNS

-

AMP Detection System (e.g., AMP-Glo™ Assay)

-

-

Protocol:

-

Set up the ASNS reaction with substrates and varying concentrations of albizziin.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction and proceed with the AMP detection protocol according to the manufacturer's instructions.

-

Measure luminescence to determine the amount of AMP produced.

-

c) Direct Asparagine Quantification (HPLC-Based)

This method directly measures the product, asparagine.

-

Principle: The ASNS reaction is stopped, and the amount of asparagine produced is quantified by high-performance liquid chromatography (HPLC) after derivatization.

-

Reagents:

-

Reaction components as in the other assays.

-

Derivatization agent (e.g., o-phthaldialdehyde, OPA).

-

HPLC system with a fluorescence detector.

-

-

Protocol:

-

Perform the ASNS reaction with or without albizziin.

-

Terminate the reaction (e.g., by adding trichloroacetic acid).

-

Derivatize the amino acids in the reaction mixture with OPA.

-

Separate and quantify the derivatized asparagine using a reverse-phase HPLC column and a fluorescence detector.

-

Cell-Based Proliferation Assay

This assay assesses the effect of ASNS inhibition on the growth of cancer cells.

-

Principle: Cells are cultured in the presence of varying concentrations of albizziin, and cell viability or proliferation is measured after a specific incubation period.

-

Materials:

-

Cancer cell line of interest (e.g., L-asparaginase-resistant MOLT-4 cells)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

L-albizziin stock solution

-

Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo)

-

96-well plates

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of L-albizziin. Include untreated controls.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

To confirm that the effect is due to asparagine depletion, a rescue experiment can be performed by co-treating the cells with albizziin and exogenous asparagine.

-

Signaling Pathways and Experimental Workflows

The inhibition of asparagine synthetase by albizziin leads to a depletion of intracellular asparagine, which is a form of amino acid stress. This stress activates a well-defined signaling pathway known as the Integrated Stress Response (ISR).

Integrated Stress Response (ISR) Pathway

Amino acid deprivation is sensed by the kinase General Control Nonderepressible 2 (GCN2).[4] Uncharged tRNAs accumulate due to the lack of asparagine, which then activate GCN2. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis but a preferential translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[7] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress response genes, in an attempt to restore homeostasis.[4]

Experimental Workflow for Studying Albizziin's Effect on the ISR

The following workflow outlines the steps to investigate the cellular response to ASNS inhibition by albizziin.

Conclusion

Albizziin serves as a valuable research tool for investigating the consequences of asparagine synthetase inhibition. Its mechanism as a competitive inhibitor of glutamine provides a specific means to induce asparagine starvation and trigger the integrated stress response. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to study the effects of ASNS inhibition in various cellular contexts. While further studies are needed to precisely quantify the inhibitory kinetics of albizziin on mammalian ASNS, its utility in cell-based assays is well-established. A deeper understanding of the cellular response to ASNS inhibitors like albizziin will be instrumental in developing novel therapeutic strategies for cancers dependent on asparagine metabolism.

References

- 1. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Novel Small Molecule Inhibitor of Asparagine Synthetase [scholarworks.indianapolis.iu.edu]

- 3. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparagine Is a Critical Limiting Metabolite for Vaccinia Virus Protein Synthesis during Glutamine Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p53-mediated control of aspartate-asparagine homeostasis dictates LKB1 activity and modulates cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-resolution crystal structure of human asparagine synthetase enables analysis of inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of asparagine synthetase effectively retards polycystic kidney disease progression | EMBO Molecular Medicine [link.springer.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Albizziin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albizziin, a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its notable biological activities, primarily as a competitive inhibitor of asparagine synthetase and glutaminase.[1][2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of Albizziin, its isolation and synthesis, and its mechanism of action, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

Albizziin, systematically named (2S)-2-amino-3-(carbamoylamino)propanoic acid, is an analog of asparagine.[5] Its fundamental properties are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of Albizziin

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-3-(carbamoylamino)propanoic acid | [5] |

| Molecular Formula | C₄H₉N₃O₃ | [5][6] |

| Molecular Weight | 147.13 g/mol | [1][5][6] |

| Appearance | Solid | [7] |

| Melting Point | 217-220 °C (decomposes) | [6] |

| Specific Rotation (α) | -23.4° (c=1, 1M HCl) |

Table 2: Solubility of Albizziin

| Solvent | Solubility | Reference(s) |

| Water | 30 mg/mL (at 25°C); 5.38 mg/mL (with ultrasonic and warming to 60°C) | [2] |

| PBS (pH 7.2) | 5 mg/mL | [7] |

| DMSO | Insoluble/Slightly soluble | [3][7][8] |

| DMF | Insoluble | [7] |

| Ethanol | Insoluble | [7][8] |

Spectroscopic Data for Structural Elucidation

The structural identity of Albizziin is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: 1H NMR Spectral Data of Albizziin (Solvent: D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results |

Note: While the existence of 1H NMR spectra is confirmed, specific chemical shifts and coupling constants were not available in the provided search results. Researchers should refer to spectral databases or acquire experimental data for detailed analysis.

Table 4: 13C NMR Spectral Data of Albizziin (Solvent: D₂O)

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: The availability of 13C NMR spectra is confirmed. For detailed chemical shift assignments, direct consultation of spectral databases or experimental determination is recommended.

Table 5: FT-IR Spectral Data of Albizziin

| Absorption Band (cm⁻¹) | Functional Group Assignment |

| Data not explicitly found in search results |

Note: FT-IR spectra for Albizziin are available. The characteristic absorption bands corresponding to its functional groups (e.g., N-H, C=O, C-N, O-H) would be present. For a detailed peak table, direct spectral analysis is required.

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of Albizziin, compiled from various sources to provide actionable guidance for laboratory work.

Synthesis of L-Albizziin

A viable synthetic route to L-Albizziin starts from L-2,3-diaminopropionic acid, leveraging the differential reactivity of the amino groups.[5]

Protocol:

-

Protection of the α-amino group: L-2,3-diaminopropionic acid is treated with a suitable protecting agent, such as a copper(II) salt, to selectively mask the α-amino group through chelation.

-

Carbamoylation: The protected L-2,3-diaminopropionic acid is then reacted with a carbamoylating agent, like potassium cyanate (KCNO), in an aqueous solution. This reaction selectively introduces the carbamoyl group onto the β-amino group.

-

Deprotection: The copper protecting group is subsequently removed, typically by treatment with a strong acid, to yield L-Albizziin.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

Isolation from Natural Sources

Albizziin can be isolated from various plant sources, notably from the seeds of Albizia julibrissin.[9] The general procedure involves extraction followed by chromatographic purification.

Protocol:

-

Extraction:

-

Grind the seeds of Albizia julibrissin to a fine powder.

-

Perform a solid-liquid extraction with a suitable solvent, such as 80% ethanol or a mixture of methanol and water, at room temperature with agitation for several hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Purification using Ion-Exchange Chromatography:

-

Prepare a cation-exchange chromatography column (e.g., Dowex 50W-X8) and equilibrate it with a low pH buffer (e.g., 0.2 M sodium citrate buffer, pH 2.2).

-

Dissolve the crude extract in the equilibration buffer and load it onto the column.

-

Wash the column with the equilibration buffer to remove neutral and acidic compounds.

-

Elute the bound amino acids, including Albizziin, using a stepwise or gradient elution with an increasing pH or ionic strength buffer (e.g., sodium citrate buffers of increasing pH or ammonium hydroxide solutions).

-

Collect fractions and monitor for the presence of Albizziin using a suitable analytical technique, such as thin-layer chromatography (TLC) with ninhydrin staining or HPLC.

-

Pool the fractions containing Albizziin and desalt if necessary.

-

-

Final Purification:

-

Further purification can be achieved by preparative reverse-phase HPLC if required.

-

Asparagine Synthetase Inhibition Assay

The inhibitory activity of Albizziin against asparagine synthetase can be quantified by measuring the production of AMP, a product of the enzymatic reaction.[10]

Protocol:

-

Reagent Preparation:

-

Prepare an enzyme buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA).

-

Prepare a substrate solution containing L-aspartate, L-glutamine, and ATP in the enzyme buffer.

-

Prepare a stock solution of Albizziin in a suitable solvent (e.g., water).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the purified asparagine synthetase enzyme with the enzyme buffer.

-

Add varying concentrations of Albizziin to the tubes.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes).

-

-

Detection of AMP:

-

Terminate the reaction and dilute the samples.

-

Measure the amount of AMP produced using a commercial bioluminescent assay kit (e.g., AMP-Glo™ Assay) according to the manufacturer's instructions.

-

The luminescence signal is proportional to the amount of AMP produced, which is inversely related to the inhibitory activity of Albizziin.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Albizziin.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mechanism of Action and Signaling Pathways

Albizziin exerts its biological effects primarily through the competitive inhibition of two key enzymes: asparagine synthetase (ASNS) and glutaminase.

Inhibition of Asparagine Synthetase

As a structural analog of L-asparagine and L-glutamine, Albizziin acts as a competitive inhibitor of ASNS with respect to glutamine.[1] ASNS catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine.[11] By binding to the glutamine-binding site of the enzyme, Albizziin prevents the normal catalytic reaction, leading to a depletion of intracellular asparagine.[1] This is particularly effective against certain cancer cells that have a high demand for asparagine and are unable to synthesize it sufficiently, a phenomenon known as asparagine auxotrophy. The resulting asparagine starvation can induce cell cycle arrest and apoptosis.

Inhibition of Glutaminase

Albizziin also acts as a potent inhibitor of glutaminase.[2][3] Glutaminase is a key enzyme in glutaminolysis, a metabolic pathway that converts glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support cellular energy production and the synthesis of biomolecules. In many cancer cells, there is an increased reliance on glutaminolysis. By inhibiting glutaminase, Albizziin disrupts this crucial metabolic pathway, leading to reduced energy production and the accumulation of reactive oxygen species (ROS), which can trigger apoptosis. The inhibition of glutaminase by Albizziin is also likely competitive and reversible.[2]

Conclusion

Albizziin presents a compelling profile as a naturally occurring amino acid with significant potential in biomedical research, particularly in the development of novel anticancer agents. This guide has provided a detailed summary of its physical and chemical properties, along with actionable experimental protocols for its synthesis, isolation, and biological characterization. A thorough understanding of its mechanism of action as a dual inhibitor of asparagine synthetase and glutaminase opens avenues for further investigation into its therapeutic applications and the development of more potent and selective analogs. Future research should focus on elucidating the specific signaling cascades affected by Albizziin-induced metabolic stress in various cancer cell types to fully realize its therapeutic potential.

References

- 1. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. researchgate.net [researchgate.net]

- 3. [Isolation and identification of chemical constituents from Albizia julibrissin Durazz] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy [mdpi.com]

- 9. L-Albizziin | Glutaminase | TargetMol [targetmol.com]

- 10. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

Unlocking the Pharmacological Potential: A Technical Guide to Non-Proteinogenic Amino Acids in Mariosousa millefolia

For Immediate Release

[CITY, State] – [Date] – This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the identification, quantification, and potential biological significance of non-proteinogenic amino acids (NPAAs) in Mariosousa millefolia. While research on this specific species is nascent, existing data confirms the presence of unique NPAAs within the Mariosousa genus, highlighting a promising avenue for novel therapeutic discovery.

Mariosousa millefolia, a member of the Fabaceae family, is known to contain the non-proteinogenic amino acid S-[β-carboxyisopropyl]-L-cysteine. Furthermore, the related species Mariosousa willardiana has been found to contain willardiine, an NPAA with known neurological activity. These findings underscore the potential of M. millefolia as a source of novel bioactive compounds.

This guide outlines established methodologies for the rigorous scientific investigation of NPAAs in M. millefolia and provides context through representative data from other members of the Fabaceae family.

Representative Quantitative Data of Non-Proteinogenic Amino Acids in Fabaceae

While specific quantitative data for Mariosousa millefolia is not yet available in published literature, the following table summarizes the concentrations of various NPAAs found in the seeds of other species within the Fabaceae family. This data, generated through Liquid Chromatography-Mass Spectrometry (LC-MS) based methods, serves as a benchmark for expected concentration ranges.

| Non-Proteinogenic Amino Acid | Plant Species (Family) | Concentration Range (mg/kg of dry weight) | Reference |

| L-DOPA | Mucuna pruriens (Fabaceae) | 31,000 - 61,000 | [1] |

| γ-Aminobutyric acid (GABA) | Vicia faba (Fabaceae) | 250 - 500 | [2] |

| L-Canavanine | Canavalia ensiformis (Fabaceae) | 25,000 - 45,000 | [3] |

| Homoarginine | Lathyrus sativus (Fabaceae) | 5,000 - 10,000 | [3] |

| β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) | Lathyrus sativus (Fabaceae) | 2,000 - 5,000 | [3] |

Experimental Protocols

The following protocols describe established methods for the extraction and quantitative analysis of non-proteinogenic amino acids from plant tissue, adaptable for the study of Mariosousa millefolia.

Protocol 1: Extraction of Free Amino Acids from Plant Tissue

This protocol is adapted from standard methods for amino acid extraction for analysis by HPLC-MS/MS.[4][5]

1. Sample Preparation:

- Collect fresh plant material (leaves, seeds, or stems) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

2. Extraction:

- Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.

- Add 1 mL of an extraction solvent (e.g., 80% methanol or a solution of 2% (w/v) 5-sulphosalicylic acid).

- Vortex the mixture vigorously for 1 minute.

- Incubate on ice for 30 minutes, with intermittent vortexing.

3. Clarification:

- Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

- Carefully transfer the supernatant to a new microcentrifuge tube.

- For analysis by mass spectrometry, the supernatant may require further filtration through a 0.2 µm syringe filter.

4. Storage:

- Store the extracted amino acid samples at -80°C until analysis to prevent degradation.

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the sensitive and specific quantification of NPAAs.[6][7]

1. Chromatographic Separation:

- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an appropriate ion-pairing agent.

- Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents with additives like formic acid or ammonium formate to improve ionization. For example, a gradient of acetonitrile and water, both containing 0.1% formic acid.

- Flow Rate: Typically 0.2-0.5 mL/min.

- Injection Volume: 1-5 µL of the extracted sample.

2. Mass Spectrometry Detection:

- Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

- Ionization Mode: Positive ion mode is generally effective for amino acids.

- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for the target NPAA and monitoring for a specific product ion after fragmentation.

- Data Analysis: Quantification is achieved by comparing the peak area of the target NPAA in the sample to a standard curve generated from authentic standards of the compound. An internal standard (a stable isotope-labeled version of the amino acid) should be used to correct for matrix effects and variations in instrument response.

Visualizations: Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and potential biological pathways relevant to the study of non-proteinogenic amino acids in Mariosousa millefolia.

Caption: Experimental workflow for NPAA analysis in M. millefolia.

Caption: Hypothetical biosynthesis of S-[β-carboxyisopropyl]-L-cysteine.

Caption: Signaling pathway of Willardiine at glutamate receptors.

Conclusion and Future Directions

The presence of S-[β-carboxyisopropyl]-L-cysteine in Mariosousa millefolia and willardiine in a closely related species provides a strong rationale for the in-depth investigation of this plant's chemical profile. The protocols and representative data presented in this guide offer a robust framework for initiating such research. Future studies should focus on the comprehensive profiling of NPAAs in various tissues of M. millefolia, quantifying their concentrations, and elucidating the structures of novel compounds. Subsequent research should explore the biological activities of these isolated NPAAs, particularly their potential as modulators of neurological or metabolic pathways, paving the way for new frontiers in drug development.

References

- 1. Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Albizziin-Based Selection of Asparagine Synthetase Deficient Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagine synthetase (ASNS) is a crucial enzyme that catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine.[1][2] Cells deficient in ASNS activity are auxotrophic for asparagine and cannot survive in asparagine-free culture conditions. This metabolic vulnerability can be exploited for the selection of ASNS deficient cells, which are valuable tools in cancer research, drug discovery, and for increasing the productivity of recombinant protein production in cell lines like Chinese Hamster Ovary (CHO) cells.

Albizziin is a competitive inhibitor of asparagine synthetase.[3] This property allows for its use as a selection agent to isolate cells that have lost ASNS function, often following mutagenesis or gene editing techniques such as CRISPR-Cas9. This document provides detailed protocols for the generation, selection, and characterization of ASNS deficient cells using albizziin.

Data Presentation

Table 1: Quantitative Parameters for Albizziin-Based Selection

| Parameter | Cell Line | Value | Notes |

| Albizziin Concentration | HCT116 | 2 - 4 mM | Effective concentrations may vary between cell lines and should be determined empirically through a dose-response curve. |

| Selection Duration | Mammalian cell lines | 7 - 14 days | The duration should be sufficient to eliminate wild-type cells. This may need optimization. |

| Asparagine Supplementation (for non-selective growth) | Mammalian cell lines | 0.1 - 0.3 mM | Required for the survival and proliferation of ASNS deficient cells. |

Table 2: Characterization of ASNS Deficient Cells - Expected Outcomes

| Assay | Wild-Type Cells | ASNS Deficient Cells |

| Cell Proliferation in Asparagine-Free Medium | Normal Proliferation | No significant proliferation; cell death |

| ASNS Enzyme Activity | Detectable Activity | No or significantly reduced activity |

| ASNS Protein Expression (Western Blot) | Detectable Band | No detectable band |

| ASNS mRNA Expression (qRT-PCR) | Detectable Expression | No or significantly reduced expression |

Experimental Protocols

Protocol 1: Generation of ASNS Deficient Cells using CRISPR-Cas9

This protocol describes the generation of ASNS knockout cells using CRISPR-Cas9 technology.

Materials:

-

Target cell line (e.g., CHO, HEK293T, HCT116)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

CRISPR-Cas9 plasmid targeting the ASNS gene

-

Transfection reagent

-

6-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed the target cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare the CRISPR-Cas9 plasmid and transfection reagent mixture in serum-free medium according to the manufacturer's instructions.

-

Add the transfection complex to the cells.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

-

Expansion: After incubation, expand the transfected cells into a larger culture vessel to generate a sufficient number of cells for the selection process.

Protocol 2: Albizziin-Based Selection of ASNS Deficient Cells

This protocol outlines the selection of ASNS deficient cells using albizziin.

Materials:

-

Transfected cell population from Protocol 1

-

Complete cell culture medium

-

Asparagine-free cell culture medium

-

Albizziin stock solution (sterile-filtered)

-

Asparagine stock solution (sterile-filtered)

-

10 cm culture dishes

Procedure:

-

Cell Seeding: Seed the expanded transfected cells into 10 cm culture dishes at a low density (e.g., 1 x 10⁵ cells per dish).

-

Selection:

-

The following day, replace the medium with asparagine-free medium supplemented with the predetermined optimal concentration of albizziin (e.g., 2-4 mM).

-

Incubate the cells at 37°C in a 5% CO₂ incubator.

-

Replace the selection medium every 2-3 days.

-

-

Monitoring: Monitor the cells for the formation of resistant colonies. This process may take 1-2 weeks.

-

Colony Isolation: Once colonies are visible, isolate them using cloning cylinders or by manual picking and expand them in asparagine-supplemented medium.

Protocol 3: Confirmation of Asparagine Auxotrophy

This protocol is to confirm the asparagine-dependent phenotype of the selected clones.

Materials:

-

Isolated cell clones from Protocol 2

-

Complete cell culture medium (with asparagine)

-

Asparagine-free cell culture medium

-

96-well plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed each isolated clone into a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in triplicate in both complete medium and asparagine-free medium.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period of time that allows for multiple cell doublings (e.g., 3-5 days).

-

Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Compare the viability of cells in asparagine-containing versus asparagine-free medium. ASNS deficient clones will show significantly reduced viability in the absence of asparagine.

Protocol 4: Asparagine Synthetase (ASNS) Activity Assay

This protocol describes a method to measure ASNS enzyme activity based on the detection of AMP, a product of the ASNS-catalyzed reaction.[1]

Materials:

-

Cell lysates from wild-type and selected cell clones

-

Protein quantification assay kit (e.g., BCA)

-

AMP-Glo™ Assay Kit (or similar)

-

Reaction buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA)

-

Substrate solution (10 mM aspartate, 10 mM glutamine, 1 mM ATP in reaction buffer)

-

Microplate reader capable of luminescence detection

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Reaction Setup: In a microplate, mix a standardized amount of cell lysate with the substrate solution. Include a no-lysate control as a blank.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

AMP Detection: Stop the reaction and measure the amount of AMP produced using the AMP-Glo™ Assay Kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the specific ASNS activity (e.g., in pmol AMP/min/mg protein). ASNS deficient clones should have little to no detectable activity.

Visualizations

Caption: Experimental workflow for generating and validating ASNS deficient cells.

Caption: Logical relationship of ASNS function and albizziin selection.

This document provides a comprehensive guide for the albizziin-based selection of asparagine synthetase deficient cells. The protocols and data presented should enable researchers to successfully generate and validate these valuable cell lines for a variety of research and development applications. It is important to note that specific concentrations and incubation times may require optimization depending on the cell line and experimental conditions.

References

- 1. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asparagine Is a Critical Limiting Metabolite for Vaccinia Virus Protein Synthesis during Glutamine Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of Albizziin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albizziin is a novel compound with putative anti-neoplastic properties. These application notes provide a comprehensive set of protocols to characterize the effects of Albizziin on cancer cell lines in vitro. The following sections detail experimental procedures for determining cell viability, inducing and quantifying apoptosis, and investigating the potential mechanism of action through signaling pathway analysis. The provided protocols are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions used.

Data Presentation

Table 1: Cytotoxicity of Albizziin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 50 | 35 |

| A549 | Lung Carcinoma | 75 | 60 |

| HeLa | Cervical Cancer | 60 | 45 |

| Jurkat | T-cell Leukemia | 40 | 25 |

Note: The data presented are representative and should be determined experimentally for each cell line.

Table 2: Apoptosis Induction by Albizziin in MCF-7 Cells (48h)

| Albizziin Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| 0 (Control) | 2.5 ± 0.5 | 1.2 ± 0.3 | 96.3 ± 0.8 |

| 25 | 15.8 ± 1.2 | 5.4 ± 0.7 | 78.8 ± 1.5 |

| 50 (IC50) | 35.2 ± 2.1 | 12.6 ± 1.1 | 52.2 ± 2.5 |

| 100 | 55.7 ± 3.5 | 25.1 ± 1.8 | 19.2 ± 2.8 |

Note: Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Albizziin on cancer cells using a 96-well plate format. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Albizziin stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-